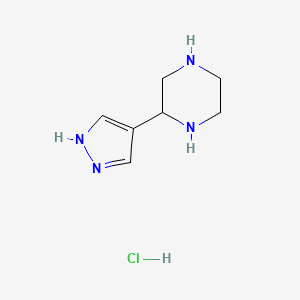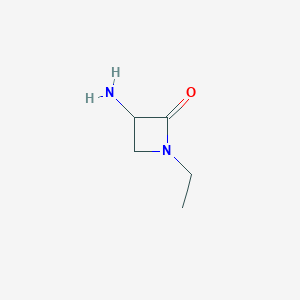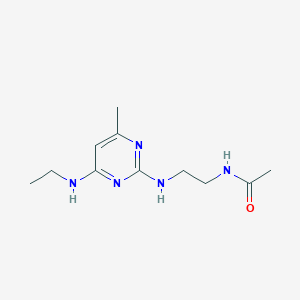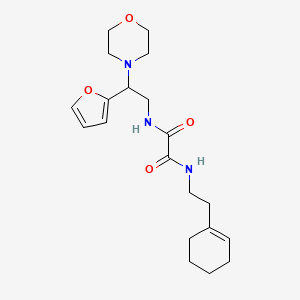
2-(1H-Pyrazol-4-yl)piperazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrazol-4-yl)piperazine;hydrochloride, also known as Pyrazolyl piperazine hydrochloride, is an organic compound that has gained significant attention. Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
- Researchers have explored the anti-inflammatory effects of 2-(1H-pyrazol-4-yl)piperazine hydrochloride. In particular, a derivative called LQFM182 demonstrated promising results in preclinical studies . The compound’s potential to modulate inflammation pathways makes it relevant for conditions such as central inflammatory diseases.
- The H4 receptor, expressed in immune cells, plays a role in histamine-induced chemotaxis. As a result, compounds targeting this receptor are of interest for treating chronic inflammatory diseases. 2-(1H-pyrazol-4-yl)piperazine hydrochloride may act on the H4 receptor, making it a potential therapeutic candidate .
- Inspired by the pharmacological profiles of related compounds, researchers synthesized hydrazine-coupled pyrazole derivatives. These derivatives, including 2-(1H-pyrazol-4-yl)piperazine hydrochloride, were evaluated for antileishmanial and antimalarial effects. Their solubility and interactions with biological macromolecules were investigated .
- Scientists have explored the synthesis of novel pyrazole derivatives, including those containing the 2-(1H-pyrazol-4-yl)piperazine moiety. These compounds exhibit diverse biological activities, such as antioxidant properties. Understanding their structure-activity relationships is crucial for drug development .
Anti-Inflammatory Properties
H4 Receptor Modulation
Antileishmanial and Antimalarial Activity
Synthesis of Pyrazole-Based Heterocycles
Safety and Hazards
The safety data sheet for a similar compound, 1-(1-methyl-1H-pyrazol-4-yl)-, hydrochloride (1:2), indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
A related compound, lqfm182, has been shown to have anti-inflammatory and anti-nociceptive effects . It is suggested that the compound may interact with inflammatory mediators such as TNF-α and IL-1β .
Mode of Action
It is suggested that related compounds may interact with inflammatory mediators, reducing their levels and thereby alleviating inflammation .
Biochemical Pathways
Related compounds have been shown to impact the inflammatory response, potentially affecting pathways involving pro-inflammatory cytokines such as tnf-α and il-1β .
Result of Action
Related compounds have been shown to reduce the levels of pro-inflammatory cytokines such as tnf-α and il-1β, suggesting potential anti-inflammatory effects .
properties
IUPAC Name |
2-(1H-pyrazol-4-yl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-2-9-7(5-8-1)6-3-10-11-4-6;/h3-4,7-9H,1-2,5H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLYBXJVAJQKNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CNN=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yl)piperazine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-[2-(2-methoxyethylamino)-6-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate](/img/structure/B2379126.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2379131.png)

![Ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2379135.png)


![methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2379141.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)
![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)